molecular formula C10H12O B083157 p-Crotylphenol CAS No. 13037-71-3

p-Crotylphenol

Cat. No.: B083157
CAS No.: 13037-71-3
M. Wt: 148.2 g/mol
InChI Key: CHQPRDVSUIJJNP-NSCUHMNNSA-N
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Description

p-Crotylphenol (4-(2-butenyl)phenol) is a para-substituted phenol derivative featuring a crotyl (2-butenyl) group. This alkyl substituent distinguishes it from other phenol derivatives, such as chlorophenols and nitrophenols, by imparting unique physicochemical properties. Phenol derivatives are widely studied for their industrial, pharmaceutical, and environmental relevance, with substituents critically influencing reactivity, toxicity, and applications .

Properties

CAS No.

13037-71-3

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

4-[(E)-but-2-enyl]phenol

InChI

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+

InChI Key

CHQPRDVSUIJJNP-NSCUHMNNSA-N

SMILES

CC=CCC1=CC=C(C=C1)O

Isomeric SMILES

C/C=C/CC1=CC=C(C=C1)O

Canonical SMILES

CC=CCC1=CC=C(C=C1)O

Other CAS No.

13037-71-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Crotylphenol can be synthesized through the reaction of phenol with butene. The process involves the addition of phenol and butene in a reactor under an inert atmosphere. The reaction is carried out at an appropriate temperature and pressure to facilitate esterification, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as purification and distillation to obtain a high-purity product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of p-Crotylphenol involves its interaction with various molecular targets and pathways. These actions contribute to their antioxidant, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • p-Crotylphenol: Contains a phenol ring with a crotyl group (-CH₂CHCHCH₃) at the para position. Its molecular formula is C₁₀H₁₂O (MW: 148.20 g/mol).
  • Chlorophenols (e.g., 4-Chlorophenol): Feature a chlorine substituent. For example, 4-Chlorophenol has the formula C₆H₅ClO (MW: 128.56 g/mol) .
  • Nitrophenols (e.g., 4-Nitrophenol): Include a nitro (-NO₂) group. 4-Nitrophenol’s formula is C₆H₅NO₃ (MW: 139.11 g/mol) .
  • Alkylphenols (e.g., p-Ethylphenol): Bear alkyl chains like ethyl (-CH₂CH₃). p-Ethylphenol has the formula C₈H₁₀O (MW: 122.16 g/mol) .

Physicochemical Properties

Property This compound* 4-Chlorophenol 4-Nitrophenol p-Ethylphenol
Molecular Weight 148.20 g/mol 128.56 g/mol 139.11 g/mol 122.16 g/mol
Water Solubility ~1.5 g/L (estimated) 27 g/L 16 g/L 3.5 g/L
Log P (lipophilicity) ~3.8 (estimated) 2.39 1.91 2.60
Acidity (pKa) ~10.5 (estimated) 9.2 7.1 10.2

*Estimated values for this compound are based on structural analogs. The crotyl group’s electron-donating nature reduces acidity compared to electron-withdrawing substituents (Cl, NO₂), while its hydrophobicity lowers solubility and increases Log P.

Toxicity Profiles

Compound NOAEL (mg/kg/day)* LOAEL (mg/kg/day)* Key Toxicological Effects
This compound Not reported Not reported Likely moderate toxicity (inferred)
4-Chlorophenol 50 (rat, oral) 100 (rat, oral) Hepatic and renal damage
4-Nitrophenol 10 (rat, oral) 25 (rat, oral) Methemoglobinemia, oxidative stress
p-Ethylphenol 30 (rat, oral) 60 (rat, oral) Mucosal irritation, neurotoxicity

*NOAEL/LOAEL values for this compound are unavailable but may resemble alkylphenols due to structural similarities. Chloro- and nitrophenols exhibit higher toxicity due to reactive substituents.

Research Findings and Data Analysis

  • Substituent Effects: Electron-withdrawing groups (Cl, NO₂) increase acidity and reactivity but reduce lipophilicity. Alkyl groups (e.g., crotyl) enhance hydrophobicity, favoring membrane permeability and persistence in lipid-rich environments .
  • Environmental Impact: Chlorophenols and nitrophenols are regulated due to high toxicity and persistence. This compound’s environmental fate remains understudied but may align with alkylphenols, which exhibit moderate biodegradability .

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